molecular formula C19H21N3O3 B1681001 4-(dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide CAS No. 617690-98-9

4-(dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide

Cat. No.: B1681001
CAS No.: 617690-98-9
M. Wt: 339.4 g/mol
InChI Key: WWMASNYTEATYTC-KPKJPENVSA-N
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Description

SK-7041 is a novel synthetic histone deacetylase inhibitor. Histone deacetylase inhibitors are compounds that interfere with the function of histone deacetylase enzymes, which play a crucial role in the regulation of gene expression through chromatin remodeling. SK-7041 has shown potent antiproliferative activity against various cancer cell lines, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

SK-7041 is synthesized through a series of chemical reactions involving the combination of hydroxamic acid from trichostatin A and the pyridyl ring from MS-275 . The synthetic route typically involves the following steps:

    Formation of Hydroxamic Acid: The hydroxamic acid moiety is synthesized from trichostatin A.

    Pyridyl Ring Incorporation: The pyridyl ring is introduced from MS-275.

    Coupling Reaction: The hydroxamic acid and pyridyl ring are coupled under specific reaction conditions to form SK-7041.

Industrial Production Methods

The industrial production of SK-7041 involves scaling up the synthetic route mentioned above. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for pharmaceutical applications .

Properties

CAS No.

617690-98-9

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

4-(dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide

InChI

InChI=1S/C19H21N3O3/c1-22(2)17-10-8-16(9-11-17)19(24)20-13-15-5-3-14(4-6-15)7-12-18(23)21-25/h3-12,25H,13H2,1-2H3,(H,20,24)(H,21,23)/b12-7+

InChI Key

WWMASNYTEATYTC-KPKJPENVSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)/C=C/C(=O)NO

SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C=CC(=O)NO

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C=CC(=O)NO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SK-7041;  SK 7041;  SK 7041; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide
Reactant of Route 2
4-(dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide
Reactant of Route 3
4-(dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide
Reactant of Route 4
Reactant of Route 4
4-(dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-(dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-(dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide

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